molecular formula C17H26N2O4S B12472523 N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12472523
M. Wt: 354.5 g/mol
InChI Key: QTHIQHAJWTVVHT-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxyethyl group, and a sulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexylamine with 2-chloroethanol to form N-cyclohexyl-N-(2-hydroxyethyl)amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and sulfonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide
  • N-cyclohexyl-2-(4-hydroxybenzylidene)hydrazinoacetyl)amino)benzamide

Uniqueness

N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C17H26N2O4S/c1-14-7-9-16(10-8-14)24(22,23)19(13-17(21)18-11-12-20)15-5-3-2-4-6-15/h7-10,15,20H,2-6,11-13H2,1H3,(H,18,21)

InChI Key

QTHIQHAJWTVVHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCO)C2CCCCC2

Origin of Product

United States

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